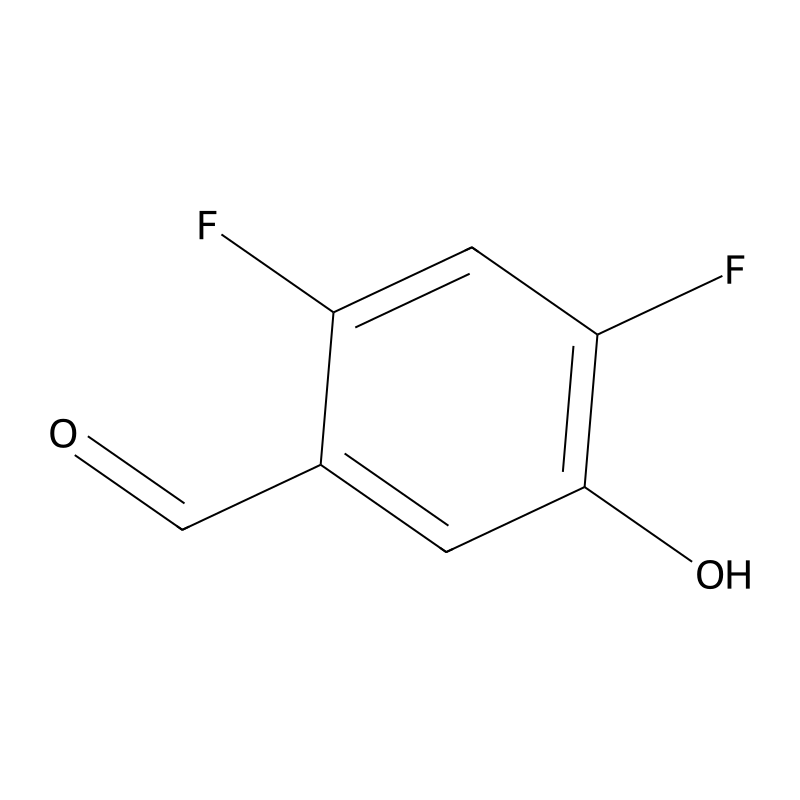

2,4-Difluoro-5-hydroxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,4-Difluoro-5-hydroxybenzaldehyde is an organic compound characterized by the presence of two fluorine atoms and a hydroxyl group on a benzaldehyde structure. Its molecular formula is , and it features a distinctive aromatic ring that contributes to its reactivity and potential applications in various fields. The compound is known for its unique electronic properties due to the electronegative fluorine atoms, which can influence both chemical reactivity and biological interactions.

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, leading to derivatives such as 2,4-difluoro-5-formylbenzene.

- Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 2,4-difluoro-5-hydroxybenzyl alcohol.

- Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions, allowing for the synthesis of diverse derivatives.

Common reagents for these reactions include potassium permanganate or chromium trioxide for oxidation, and sodium borohydride or lithium aluminum hydride for reduction.

Research indicates that 2,4-difluoro-5-hydroxybenzaldehyde exhibits potential biological activities. It has been investigated for its antimicrobial properties and potential anticancer effects. The presence of the hydroxyl group allows it to interact with biological macromolecules, potentially influencing enzyme activity and cellular pathways. Furthermore, its lipophilicity, enhanced by the fluorine atoms, may facilitate membrane penetration and interaction with lipid-based structures.

The synthesis of 2,4-difluoro-5-hydroxybenzaldehyde typically involves several synthetic routes:

- Fluorination of Precursor Compounds: This method often starts with 5-hydroxybenzaldehyde or related compounds. Selective fluorination can be achieved using reagents such as xenon difluoride or other fluorinating agents.

- Functional Group Interconversion: Starting from simpler compounds like 2,4-difluorophenol, the hydroxyl group can be converted into an aldehyde through oxidation processes.

- Industrial Production: For large-scale synthesis, methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography.

2,4-Difluoro-5-hydroxybenzaldehyde has diverse applications across several fields:

- Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

- Biology: The compound is explored for its potential therapeutic applications in drug development.

- Material Science: It is utilized in the production of specialty chemicals and materials due to its unique properties.

Studies on the interactions of 2,4-difluoro-5-hydroxybenzaldehyde with biological systems have shown that it can form hydrogen bonds with proteins and nucleic acids. The compound's ability to engage in nucleophilic addition reactions due to its reactive functional groups enhances its potential as a lead compound in medicinal chemistry. Research continues to explore its mechanisms of action and specific molecular targets within biological pathways.

Several compounds share structural similarities with 2,4-difluoro-5-hydroxybenzaldehyde. Here are some notable examples:

| Compound Name | Key Differences |

|---|---|

| 2-Fluoro-4-hydroxybenzaldehyde | Lacks one fluorine atom compared to 2,4-difluoro variant. |

| 3-Fluoro-5-hydroxybenzaldehyde | Different positioning of the fluorine atom affects reactivity. |

| 2-Fluoro-6-hydroxybenzaldehyde | Contains a hydroxyl group but differs in fluorine positioning. |

| 2,6-Difluoro-4-hydroxybenzaldehyde | Has two fluorine atoms in different positions affecting properties. |

| 4-Chloro-2,3-difluoro-5-hydroxybenzaldehyde | Contains a chlorine atom instead of one fluorine atom. |

Uniqueness: The unique combination of two fluorine atoms and a hydroxyl group distinguishes 2,4-difluoro-5-hydroxybenzaldehyde from similar compounds. This arrangement imparts distinct chemical reactivity and potential biological activity that may not be present in its analogs.